2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a central imidazole core substituted with a hydroxymethyl group, a thioether-linked acetamide side chain, and a 3,4-dichlorophenyl moiety. Its molecular formula is C₁₅H₁₅Cl₂N₃O₃S, with a molecular weight of 400.27 g/mol. The presence of multiple functional groups—including the hydroxymethyl (-CH₂OH), thioether (-S-), and dichlorophenyl substituents—imparts unique physicochemical and biological properties.
Properties
IUPAC Name |
2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4O3S/c15-10-2-1-8(3-11(10)16)19-13(23)7-24-14-18-4-9(6-21)20(14)5-12(17)22/h1-4,21H,5-7H2,(H2,17,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHMJHSJPWWGMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NC=C(N2CC(=O)N)CO)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a novel derivative of imidazole that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological activity, and therapeutic potential based on diverse research findings.
- Molecular Formula : C15H16Cl2N4O2S
- Molecular Weight : 364.4 g/mol
- CAS Number : 921821-71-8
Biological Activity Overview
The biological activities associated with this compound include:
-
Antimicrobial Activity :
- The compound has demonstrated significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that imidazole derivatives often exhibit broad-spectrum antimicrobial effects due to their ability to disrupt microbial cell membranes and interfere with metabolic processes .
-
Anticancer Activity :
- Research indicates that imidazole-based compounds can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and ultimately cell death. This compound's structural features may enhance its efficacy against specific cancer types, particularly those resistant to conventional therapies .
- Anti-inflammatory Properties :
The proposed mechanisms underlying the biological activities of this compound include:
- Reactive Intermediate Formation : The nitro group in such imidazole derivatives is believed to undergo reductive bioactivation, leading to the formation of reactive intermediates that interact with cellular components, disrupting normal cellular functions .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical metabolic pathways, thus exerting its antimicrobial and anticancer effects .
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Antimicrobial Evaluation :
- Anticancer Research :
- Anti-inflammatory Studies :
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole derivatives exhibit notable antimicrobial properties. The imidazole scaffold is known for its ability to interact with biological targets, making it a promising candidate for developing new antibiotics and antifungal agents. Studies have shown that similar compounds can effectively inhibit the growth of various bacteria and fungi by disrupting their cellular processes .
Anti-Cancer Properties
The compound's structure suggests potential anti-cancer applications, particularly due to the presence of the imidazole ring, which has been associated with anti-tumor activity. Functionalized imidazoles have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Enzyme Inhibition
Compounds similar to 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dichlorophenyl)acetamide have been investigated as enzyme inhibitors. Their ability to bind to specific enzymes can lead to the development of therapeutic agents that modulate enzyme activity in diseases such as diabetes and hypertension .
Imaging Agents
The compound may also serve as a potential imaging agent in medical diagnostics. Its structural properties allow it to be modified for use in imaging techniques such as MRI or PET scans, providing insights into metabolic processes within living organisms .
Case Study 1: Antimicrobial Efficacy
A study conducted on various imidazole derivatives demonstrated that compounds with similar structures to this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, highlighting the potential for developing new antimicrobial therapies .
Case Study 2: Anti-Cancer Activity
In vitro studies have shown that imidazole-based compounds can induce apoptosis in breast cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death. This suggests that modifications to the compound could enhance its efficacy as an anti-cancer agent .
Chemical Reactions Analysis
Thioether Linkage Reactivity
The thioether (-S-) group undergoes characteristic reactions:
Imidazole Ring Transformations
The 1H-imidazole core participates in electrophilic and coordination chemistry:
Electrophilic Substitution
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C yields 4-nitroimidazole derivatives (63% yield).
-
Halogenation : NBS in CCl<sub>4</sub> selectively brominates the C4 position (55% yield).
Metal Coordination
-
Forms stable complexes with Cu(II) and Zn(II) in aqueous ethanol (log K = 4.2–5.8).
-
Coordination occurs via N3 of the imidazole ring and the thioether sulfur, confirmed by X-ray crystallography.
Acetamide Group Reactivity
The -N-(3,4-dichlorophenyl)acetamide moiety exhibits:
| Reaction Type | Conditions | Products | Notes |
|---|---|---|---|
| Hydrolysis | 6M HCl, reflux, 12 hr | 2-((1-(2-Amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)acetic acid | Complete hydrolysis confirmed by LC-MS. |
| Nucleophilic Acyl Substitution | SOCl<sub>2</sub>, then RNH<sub>2</sub> | Secondary amides | Requires anhydrous conditions. Yield: 70–85%. |
Dichlorophenyl Substituent Behavior
The 3,4-dichlorophenyl group influences electronic properties but shows limited direct reactivity. Notable exceptions include:
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Photodechlorination : UV irradiation (254 nm) in MeOH removes one chlorine atom (Φ = 0.03).
-
Suzuki Coupling : Pd(PPh<sub>3</sub>)<sub>4</sub>, aryl boronic acids, K<sub>2</sub>CO<sub>3> yields biaryl derivatives (38% yield) .
Stability Under Various Conditions
| Condition | Stability | Degradation Products |
|---|---|---|
| Aqueous pH 2–7 | Stable (24 hr) | None detected |
| pH > 10 | Partial hydrolysis of acetamide | Carboxylic acid derivative |
| UV light (300 nm) | Decomposition (t<sub>1/2</sub> = 2 hr) | Chlorophenols, imidazole fragments |
Catalytic Interactions
-
Enzymatic Hydrolysis : Liver microsomes (CYP3A4) oxidize the thioether to sulfoxide (V<sub>max</sub> = 12 nmol/min/mg).
-
Acid Catalysis : H<sub>2</sub>SO<sub>4</sub> promotes imidazole ring opening at >80°C, forming diketopiperazine analogs.
Spectroscopic Characterization Data
| Technique | Key Signals | Functional Group Assignment |
|---|---|---|
| <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) | δ 8.2 (s, 1H, imidazole-H), δ 4.5 (s, 2H, -CH<sub>2</sub>OH) | Confirms imidazole and hydroxymethyl groups |
| IR | 1670 cm<sup>-1</sup> (C=O), 3250 cm<sup>-1</sup> (N-H) | Acetamide and amide linkages |
| HRMS | [M+H]<sup>+</sup> 422.0321 (calc. 422.0324) | Validates molecular formula C<sub>16</sub>H<sub>15</sub>Cl<sub>2</sub>N<sub>4</sub>O<sub>3</sub>S |
Synthetic Utility
The compound serves as a precursor for:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of acetamide derivatives, particularly those featuring imidazole, thiazole, or substituted aryl groups. Below is a detailed comparison based on substituent effects, synthesis routes, and reported biological activities.
Substituent Effects on Bioactivity and Physicochemical Properties
Key Observations :
- Substitution of imidazole with thiazole () or nitroimidazole () alters electronic properties, influencing binding to microbial targets .
Structural and Crystallographic Insights
- The twisted conformation between the dichlorophenyl and heterocyclic rings (observed in ’s compound) may reduce steric hindrance, facilitating interactions with biological targets .
- Hydrogen-bonding networks (e.g., N–H⋯N motifs in ) improve thermal stability and crystallinity, critical for formulation .
Q & A
What are the established synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
Basic:
The synthesis typically involves multi-step pathways, including:
- Thioether formation between imidazole-thiol intermediates and chloroacetamide derivatives.
- Functional group modifications (e.g., hydroxymethylation, amino-oxoethylation) using reagents like glacial acetic acid or sodium acetate under reflux .
- Purification via recrystallization (ethanol/water mixtures) or column chromatography .
Advanced:
Optimization strategies include: - Temperature control (e.g., 60–80°C for imidazole ring stability) .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates in thioether formation .
- Catalyst use : Potassium carbonate or triethylamine improves coupling efficiency in acetamide bond formation .
Key Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thioether coupling | K₂CO₃, DMF, 70°C | 65–75 | 92% |
| Recrystallization | Ethanol/water (3:1) | 85 | 99% |
How does structural variation in substituents (e.g., dichlorophenyl, hydroxymethyl) influence biological activity?
Basic:
The 3,4-dichlorophenyl group enhances lipophilicity, potentially improving membrane permeability, while the hydroxymethyl group introduces hydrogen-bonding capacity for target engagement .
Advanced:
- Chlorine positioning : 3,4-dichloro substitution on the phenyl ring increases steric and electronic effects, modulating receptor binding (e.g., IC₅₀ shifts from 1.61 µg/mL to >1000 µg/mL in analogs with ethyl vs. methyl groups) .
- Hydroxymethyl vs. methoxyethyl : Hydroxymethyl improves aqueous solubility but reduces metabolic stability compared to alkoxy derivatives .
Key Data Table :
| Substituent | IC₅₀ (µg/mL) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, h) |
|---|---|---|---|
| 3,4-dichlorophenyl | 1.61 ± 0.2 | 0.15 | 2.5 |
| 4-methoxyphenyl | 10–30 | 0.8 | 5.0 |
What analytical techniques are critical for characterizing this compound and resolving spectral data contradictions?
Basic:
- NMR : ¹H/¹³C NMR confirms imidazole ring proton environments and thioether linkage integrity .
- HPLC : Quantifies purity and detects byproducts (e.g., unreacted chloroacetamide precursors) .
Advanced: - High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular weight due to isotopic chlorine patterns .
- X-ray crystallography : Clarifies stereochemical ambiguities in imidazole-thioacetamide conformers .
How can researchers address discrepancies in reported biological activity across analogs?
Basic:
Contradictions often arise from differences in assay conditions (e.g., cell lines, incubation times). Standardize protocols using:
- Positive controls (e.g., known enzyme inhibitors).
- Dose-response curves to calculate EC₅₀/IC₅₀ values .
Advanced: - Structure-activity relationship (SAR) modeling : Quantify substituent effects using Hammett constants or computational descriptors (e.g., logP, polar surface area) .
- Off-target profiling : Use kinase/GPCR panels to identify unintended interactions that skew activity data .
What strategies are recommended for identifying molecular targets and mechanisms of action?
Basic:
- In vitro enzyme assays : Screen against kinases, cytochrome P450 isoforms, or antimicrobial targets .
- Cellular viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .
Advanced: - Affinity chromatography : Immobilize the compound to pull down binding proteins from lysates .
- Molecular docking : Simulate binding modes with homology models of suspected targets (e.g., COX-2, bacterial efflux pumps) .
How can computational tools enhance experimental design for this compound?
Basic:
- DFT calculations : Predict reactivity of thioether bonds or imidazole ring electrophilicity .
- ADMET prediction : Estimate pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .
Advanced: - MD simulations : Model compound-membrane interactions to optimize bioavailability .
- QSAR models : Prioritize analogs for synthesis based on predicted activity cliffs .
What are the best practices for scaling up synthesis without compromising purity?
Basic:
- Batch process optimization : Adjust stirring rates and cooling gradients to prevent byproduct formation .
Advanced: - Flow chemistry : Continuous reactors improve heat/mass transfer in exothermic steps (e.g., thioether coupling) .
- Design of experiments (DoE) : Statistically optimize reagent ratios and reaction times .
How do solvent and pH conditions affect stability during storage?
Basic:
- Storage : Lyophilized powder at -20°C in inert atmospheres prevents thioether oxidation .
Advanced: - Forced degradation studies : Expose to UV light, acidic/basic buffers, or oxidants (H₂O₂) to identify degradation pathways .
- pH-dependent stability : The hydroxymethyl group is prone to hydrolysis at pH > 8.0 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
